2-deoxy-N-[3-(hexyloxy)phenyl]pentopyranosylamine
Description
Synthesis Analysis
The synthesis of related pentopyranosyl nucleosides often employs radical C-C bond formation reactions, indicating a potential pathway for synthesizing compounds with structural similarities to 2-deoxy-N-[3-(hexyloxy)phenyl]pentopyranosylamine. For instance, the synthesis of 3′-deoxy-3′-C-hydroxymethyl-aldopentopyranosyl nucleosides using intramolecular radical C-C bond formation demonstrates a viable approach for creating analogs with modified pentopyranosyl backbones (Doboszewski et al., 1995).
Molecular Structure Analysis
The conformational analysis of similar nucleosides reveals the impact of the pentopyranosyl ring's configuration on the molecule's overall structure. For example, the configuration of adenine nucleosides (β- d -erythro or α- l -threo) significantly affects their conformation, which can be explained by the gauche effect. This underscores the importance of stereochemistry in the molecular architecture of pentopyranosylamine derivatives (Doboszewski et al., 1995).
Chemical Reactions and Properties
The reactivity of pentopyranosyl nucleosides, as demonstrated by their ability to form duplexes with oligothymidylate, albeit with less stability than natural dsDNA, suggests a rich area of study for understanding the chemical reactions and properties of 2-deoxy-N-[3-(hexyloxy)phenyl]pentopyranosylamine analogs. This property might influence the compound's interactions with biological macromolecules (Doboszewski et al., 1995).
Physical Properties Analysis
The synthesis and characterization of analogs, like (2-Hydroxyethyl) 2-deoxy-α-D-threo-pentopyranoside, provide insights into the physical properties that can be anticipated for 2-deoxy-N-[3-(hexyloxy)phenyl]pentopyranosylamine. Such studies focus on the solubility, melting points, and other physical characteristics that define the usability and handling of these compounds (Roussel et al., 1999).
properties
IUPAC Name |
6-(3-hexoxyanilino)oxane-3,4-diol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27NO4/c1-2-3-4-5-9-21-14-8-6-7-13(10-14)18-17-11-15(19)16(20)12-22-17/h6-8,10,15-20H,2-5,9,11-12H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IMFNPJKXFSYJIC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCOC1=CC=CC(=C1)NC2CC(C(CO2)O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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